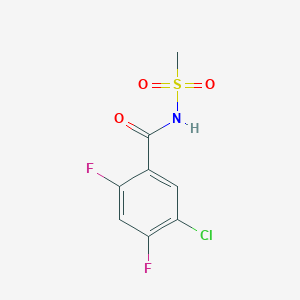

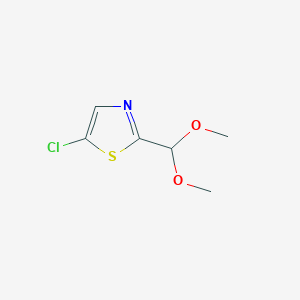

![molecular formula C9H9N3O2 B3099907 Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-44-8](/img/structure/B3099907.png)

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Descripción general

Descripción

Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been recognized for its potential in cancer therapy, specifically in kinase inhibition . This compound is also a part of several antiviral drugs, including remdesivir .

Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The compound is produced through a newly developed synthetic methodology, which was optimized by examining the mechanistic pathway for the process . The overall yield of the compound was 55% in a two-vessel-operated process .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrrolo[2,1-f][1,2,4]triazine include aromatic substitution and quench of a reactive species . The reaction sequence also involves the use of a strong base .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound involved in the synthesis of various chemical derivatives, which have potential applications in medicinal chemistry and material science. For instance, a study outlined a one-pot preparation method to obtain pyrrolo[2,1-f][1,2,4]triazines, demonstrating the compound's utility in creating diverse chemical structures (Quintela et al., 1996). Similarly, novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids were synthesized, displaying in vitro anticancer and antibacterial activities, showcasing the compound's potential in drug discovery (Astakhina et al., 2016).

Biological Activity

The biological activities of derivatives of this compound have been explored, particularly in the context of anticancer and antibacterial properties. Research on novel pyrrolotriazine derivatives has shown significant antifungal and antibacterial efficacy, indicating the compound's relevance in developing new antimicrobial agents (Zemanov et al., 2017). Another study highlighted the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides with potent cytotoxic activity against cancer cell lines, further underlining the compound's potential in oncology (Li et al., 2018).

Medicinal Chemistry and Drug Discovery

The versatility of this compound is also evident in medicinal chemistry, where it serves as a scaffold for the development of kinase inhibitors and other drug-like molecules. For example, a series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines were identified as potent inhibitors of VEGFR-2 and FGFR-1, showcasing the scaffold's utility in targeting growth factor receptors (Borzilleri et al., 2005).

Mecanismo De Acción

Target of Action

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .

Biochemical Pathways

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .

Pharmacokinetics

It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .

Result of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .

Safety and Hazards

The safety of the process used to synthesize Pyrrolo[2,1-f][1,2,4]triazine was a primary objective prior to its implementation at a larger scale . The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species, and the second sequence involves the use of a strong base .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDNAOKQVDSBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2N1N=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728718 | |

| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356016-44-8 | |

| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate](/img/structure/B3099868.png)

![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)